2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid typically involves the protection of an amino acid derivative with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. Flow microreactor systems have been developed to introduce the Boc group into various organic compounds more efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid can undergo several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Deprotection: The major product is the free amine derivative of the original amino acid.
Substitution: The major products are typically peptides or amides, depending on the specific reactants used.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides and proteins.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds and pharmaceuticals.
Organic Synthesis: The compound is used in the preparation of complex organic molecules, including those with photoactive properties.
Mechanism of Action
The primary mechanism of action for 2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid involves the protection and subsequent deprotection of the amino group. The Boc group stabilizes the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These include compounds like N-Boc-D-tert-leucine and Boc-D-Tle-OH.
tert-Butoxycarbonyl-protected dipeptides: These are used in similar applications and undergo similar reactions.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is unique due to the presence of the difluorobutanoic acid moiety, which imparts distinct chemical properties and reactivity. The fluorine atoms can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLBCNDXKDPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252357-43-0 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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